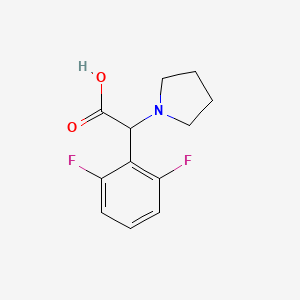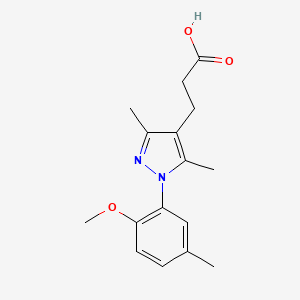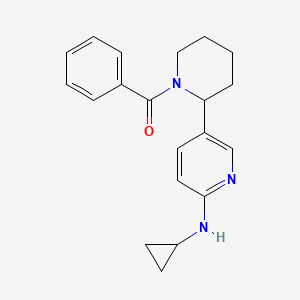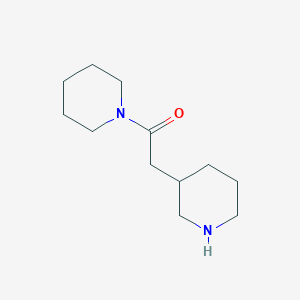
2-(2,6-Difluorophenyl)-2-(pyrrolidin-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Difluorophenyl)-2-(pyrrolidin-1-yl)acetic acid is an organic compound that features a difluorophenyl group and a pyrrolidinyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)-2-(pyrrolidin-1-yl)acetic acid typically involves the following steps:
Formation of the Difluorophenyl Intermediate: The starting material, 2,6-difluorobenzene, undergoes a halogenation reaction to introduce functional groups that facilitate further reactions.
Introduction of the Pyrrolidinyl Group: The difluorophenyl intermediate is then reacted with pyrrolidine under specific conditions, such as the presence of a base like sodium hydride, to form the pyrrolidinyl derivative.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the pyrrolidinyl group are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), solvents like dichloromethane or ethanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-(2,6-Difluorophenyl)-2-(pyrrolidin-1-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties.
Biology: It is investigated for its effects on biological systems, including its potential as a biochemical probe.
Industry: The compound is used in the development of new industrial chemicals and processes.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorophenyl)-2-(pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and the pyrrolidinyl group contribute to the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dichlorophenyl)-2-(pyrrolidin-1-yl)acetic acid: Similar structure but with chlorine atoms instead of fluorine atoms.
2-(2,6-Difluorophenyl)-2-(morpholin-1-yl)acetic acid: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
2-(2,6-Difluorophenyl)-2-(piperidin-1-yl)acetic acid: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
2-(2,6-Difluorophenyl)-2-(pyrrolidin-1-yl)acetic acid is unique due to the presence of both the difluorophenyl group and the pyrrolidinyl group, which confer specific chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, while the pyrrolidinyl group contributes to its binding interactions with molecular targets.
Properties
Molecular Formula |
C12H13F2NO2 |
|---|---|
Molecular Weight |
241.23 g/mol |
IUPAC Name |
2-(2,6-difluorophenyl)-2-pyrrolidin-1-ylacetic acid |
InChI |
InChI=1S/C12H13F2NO2/c13-8-4-3-5-9(14)10(8)11(12(16)17)15-6-1-2-7-15/h3-5,11H,1-2,6-7H2,(H,16,17) |
InChI Key |
AZMKQCBJJOPXLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(C2=C(C=CC=C2F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![N,N-Dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline](/img/structure/B11813432.png)
